5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE
Description
5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE is a synthetic small molecule featuring a thiophene sulfonamide core substituted with a methyl group at the 5-position of the thiophene ring and a piperidin-4-yl group linked to a 1,3-thiazole moiety at the sulfonamide nitrogen. This structural architecture combines heterocyclic elements (thiophene, thiazole, and piperidine) commonly leveraged in medicinal chemistry for targeting enzymes or receptors, such as kinase inhibitors or protease modulators. The compound’s stereoelectronic properties, including hydrogen-bonding capacity (sulfonamide) and lipophilic bulk (piperidine-thiazole), may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-10-2-3-12(20-10)21(17,18)15-11-4-7-16(8-5-11)13-14-6-9-19-13/h2-3,6,9,11,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQEHGADCRRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with a haloketone. The piperidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the sulfonation of the thiophene ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE are compared below with two analogs: a pyrazole-substituted thiophene sulfonamide () and rezafungin acetate (), a macrocyclic antifungal agent.
Data Table: Structural and Functional Comparison
Key Observations
In contrast, the pyrazole analog () features a trifluoromethyl-pyrazole substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group . Rezafungin acetate () is structurally distinct as a macrocyclic echinocandin, targeting fungal cell wall synthesis. Its large molecular weight (>1200 g/mol) contrasts with the smaller, heterocyclic-focused design of the sulfonamide analogs .
Molecular Weight and Bioavailability: The target compound’s higher molecular weight (~380 g/mol vs. 311 g/mol for the pyrazole analog) may reduce passive diffusion but improve target affinity through enhanced van der Waals interactions. Rezafungin’s size limits oral bioavailability, necessitating intravenous administration .
Rezafungin’s macrocyclic structure restricts it to systemic antifungal use .
Research Findings and Implications
- Pyrazole Analogs (): Trifluoromethyl groups are known to improve metabolic stability and binding selectivity in sulfonamide-based inhibitors. The pyrazole analog’s lower molecular weight (311 g/mol) may favor renal clearance, whereas the target compound’s bulkier substituents could prolong half-life .
- Rezafungin () : Demonstrates the importance of complex macrocycles in addressing drug-resistant fungi, though its structural complexity complicates synthesis. The target compound’s simpler design allows for easier medicinal chemistry optimization .
Biological Activity
5-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibitory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₀H₁₈N₄O₂S₂
- Molecular Weight : 275.4 g/mol
- CAS Number : 2877630-17-4
Antimicrobial Activity
Research indicates that derivatives of thiazole, including the compound , exhibit notable antimicrobial properties.
Key Findings:
- Inhibition of MRSA : The compound shows moderate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
- Antitubercular Activity : Studies have demonstrated that thiazole derivatives can inhibit Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication.
Table 1: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | Moderate |
| Thiazole Derivative | Mycobacterium tuberculosis | Effective |
Antitumor Activity
Thiazole compounds have been extensively studied for their anticancer properties. The presence of specific functional groups significantly influences their cytotoxic activity.
Key Findings:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including glioblastoma and melanoma .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups and specific substitutions on the thiazole ring enhances cytotoxic activity against cancer cells .
Table 2: Antitumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 Glioblastoma | <30 |
| Thiazole Derivative | WM793 Melanoma | <30 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor.
Key Findings:
- Histone Deacetylase Inhibition : Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and are targets for cancer therapies.
- DNA Gyrase Inhibition : Similar to other thiazole derivatives, this compound shows potential as a DNA gyrase inhibitor with IC50 values indicating effective inhibition .
Table 3: Enzyme Inhibition
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Histone Deacetylase | This compound | TBD |
| DNA Gyrase | Thiazole Derivative | 12.27 - 31.64 |
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives:
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against multiple pathogens, confirming significant antibacterial activity and low cytotoxicity .
- Antitumor Studies : Research showed that certain thiazole compounds exhibited potent cytotoxic effects against human cancer cell lines, making them candidates for further drug development .
Q & A
Q. What synthetic methodologies are optimal for preparing 5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of thiophene-2-sulfonyl chloride with a piperidine intermediate. Key steps include:
Thiazole-Piperidine Intermediate : Coupling 1,3-thiazole-2-amine with 4-aminopiperidine via nucleophilic substitution or transition-metal catalysis.
Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with the intermediate under anhydrous conditions (e.g., DCM, triethylamine).
Challenges include regioselectivity in thiazole-piperidine coupling and purification of sulfonamide products. Use HPLC or column chromatography for isolation .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole-Piperidine Coupling | Pd(OAc)₂, DMF, 80°C | 65 | 92% |
| Sulfonylation | TEA, DCM, RT | 78 | 98% |
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Confirm sulfonamide NH proton (δ 8.2–9.0 ppm) and methyl/thiophene signals.
- HRMS : Verify molecular ion [M+H]⁺ (theoretical: C₁₃H₁₆N₃O₂S₂ = 326.06 g/mol).
- FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹).
Cross-reference with PubChem analogs (e.g., ) to validate spectral assignments .
Advanced Research Questions
Q. How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic (PK) variability or metabolite interference. Strategies include:
Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites.
PK/PD Modeling : Link plasma concentrations to target engagement using compartmental models.
Tissue Distribution Studies : Radiolabeled analogs to assess bioavailability in target organs.
Theoretical frameworks (e.g., ) guide hypothesis testing, such as comparing free vs. total drug concentrations .
Q. What computational approaches predict target binding and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases or GPCRs. Prioritize targets with high docking scores (e.g., ΔG ≤ -8 kcal/mol).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess binding pocket interactions.
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) properties with activity data.
Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for parameter optimization () .
Q. How to design factorial experiments for optimizing reaction yields?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst loading (5% vs. 10%).
- Responses : Yield, purity.
Use ANOVA to identify significant interactions (p < 0.05). For example, highlights factorial designs for variable interplay analysis .
Theoretical & Methodological Frameworks
Q. Which theoretical frameworks guide mechanistic studies of this sulfonamide?
- Answer :
- Enzyme Inhibition Kinetics : Michaelis-Menten models to determine IC₅₀/Ki values.
- Receptor Allostery : Cooperativity models (e.g., two-state models) for GPCR modulation.
Link hypotheses to prior structural data (e.g., thiophene sulfonamides in ) and validate via mutagenesis .
Q. How to address reproducibility challenges in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-validate cell lines (e.g., STR profiling) and use internal controls (e.g., EC₅₀ for reference compounds).
- Blinded Experiments : Minimize bias in high-throughput screening.
- Data Transparency : Share raw datasets via repositories (e.g., Zenodo).
emphasizes rapid, rigorous methodologies for reducing variability .
Data Analysis & Interpretation
Q. What statistical methods are suitable for dose-response studies?
- Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
- Bootstrap Analysis : Estimate confidence intervals for potency metrics.
- Meta-Analysis : Pool data from multiple studies to assess heterogeneity (e.g., Cochrane Q-test).
underscores nomothetic approaches for generalizable conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
